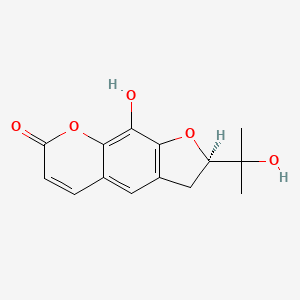

Qianhucoumarin G

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQELHSZVFPDZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Silico Bioactivity Prediction of Qianhucoumarin G: A Technical Guide

Introduction: Qianhucoumarin G is a natural compound isolated from the traditional Chinese medicine "Qian-Hu." The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. However, traditional wet-lab screening is often resource- and time-intensive. In silico computational methods offer a powerful alternative to predict the biological activities of compounds like this compound, thereby accelerating the identification of promising drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and a hypothetical workflow for predicting the bioactivity of this compound, aimed at researchers, scientists, and drug development professionals.

The workflow detailed herein encompasses target identification, molecular docking, and the prediction of pharmacokinetic properties (ADMET), providing a multi-faceted computational assessment of the compound's therapeutic potential.

Overall In Silico Workflow

The computational prediction of a molecule's bioactivity follows a structured, multi-step process. This begins with obtaining the molecule's structure and proceeds through target prediction, detailed interaction analysis, and pharmacokinetic profiling. Each step refines the understanding of the compound's potential biological role.

Caption: General workflow for in silico bioactivity prediction.

Section 1: Target Identification (Target Fishing)

Target fishing is a computational strategy used to identify the most likely protein targets of a bioactive compound. This is a critical first step in elucidating its mechanism of action. Methods like reverse docking and pharmacophore-based screening are commonly employed.

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Obtain the 2D structure of this compound in SDF or MOL2 format.

-

Convert the 2D structure to 3D using a tool like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

-

Target Database Preparation:

-

Select a database of potential human protein targets (e.g., PDB, sc-PDB).

-

Prepare each protein structure by removing water molecules and co-ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Systematically dock the prepared this compound structure into the binding site of each protein in the database using software like AutoDock Vina or PyRx.[4]

-

Define a search space (grid box) that encompasses the known binding pocket for each target.

-

-

Scoring and Ranking:

-

Calculate the binding affinity (e.g., in kcal/mol) for each protein-ligand complex.

-

Rank the potential targets based on their binding scores. Targets with the lowest binding energies are considered the most probable.

-

Hypothetical Target Fishing Results

The following table presents hypothetical high-scoring targets for this compound, identified through a reverse docking screen.

| Rank | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| 1 | Acetylcholinesterase (AChE) | 4EY7 | -9.8 | Alzheimer's Disease |

| 2 | B-cell lymphoma 2 (Bcl-2) | 2W3L | -9.5 | Cancer |

| 3 | α-glucosidase | 5NN8 | -9.1 | Diabetes |

| 4 | Soybean Lipoxygenase (LOX) | 3PZW | -8.9 | Inflammation |

| 5 | Mpro (SARS-CoV-2) | 6LU7 | -8.7 | Antiviral |

Section 2: Molecular Docking Analysis

Once high-potential targets are identified, molecular docking is used to perform a detailed investigation of the binding mode and interactions between the ligand and the protein's active site. This provides insights into how the compound might exert its inhibitory or modulatory effects.[5][6][7]

Experimental Protocol: Docking into Acetylcholinesterase (AChE)

-

Protein Preparation:

-

Download the crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank.

-

Using a molecular modeling tool (e.g., UCSF Chimera, Discovery Studio), prepare the protein by:

-

Deleting water molecules and any co-crystallized ligands.

-

Adding polar hydrogens.

-

Assigning atomic charges (e.g., Gasteiger charges).

-

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from the previous step.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Identify the catalytic active site (CAS) of AChE, which typically includes residues like Trp86, Tyr337, and Phe338.

-

Define the docking grid box to encompass the entire active site gorge. A typical grid size might be 60x60x60 Å centered on the active site.

-

-

Docking Execution:

-

Run the docking simulation using a program like AutoDock Vina. Set the exhaustiveness parameter (e.g., to 8 or 16) to control the thoroughness of the conformational search.

-

-

Analysis of Results:

-

Analyze the resulting docking poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[7]

-

Hypothetical Docking Results for this compound with AChE

| Binding Affinity (kcal/mol) | Interacting Residues (AChE) | Interaction Type |

| -9.8 | TYR124, SER125 | Hydrogen Bond |

| TRP86, TYR337 | π-π Stacking | |

| PHE338, TRP286 | Hydrophobic Interaction |

Potential Signaling Pathway Inhibition

Based on the hypothetical docking results suggesting AChE inhibition, this compound could potentially modulate cholinergic signaling, a pathway critical in neurodegenerative diseases like Alzheimer's.

Caption: Hypothetical inhibition of AChE by this compound.

Section 3: ADMET Profile Prediction

A successful drug candidate must not only be effective but also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage assessment of a compound's druggability.[8][9]

Experimental Protocol: Using Web-Based ADMET Predictors

-

Input:

-

Navigate to a web server like SwissADME or admetSAR.[10]

-

Provide the chemical structure of this compound, typically as a SMILES string.

-

-

Execution:

-

Data Collection:

-

Collect the predicted data for various parameters, including:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, P-glycoprotein (P-gp) substrate/inhibitor status.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP3A4).

-

Toxicity: AMES mutagenicity, carcinogenicity, acute oral toxicity.[12]

-

-

-

Drug-Likeness Evaluation:

-

Assess compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[13]

-

Predicted ADMET Properties for this compound (Hypothetical)

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | < 500 g/mol | Good |

| LogP | 2.5 | Optimal Lipophilicity | |

| TPSA | < 140 Ų | Good Absorption | |

| Absorption | HIA | High | Well Absorbed in Gut |

| Caco-2 Permeability | High | High | |

| Distribution | BBB Permeant | Yes | May have CNS effects |

| P-gp Substrate | No | Low risk of efflux | |

| Metabolism | CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction | |

| Toxicity | AMES Toxicity | No | Non-mutagenic |

| Carcinogenicity | No | Non-carcinogenic | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Orally Bioavailable |

References

- 1. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular docking study and molecular dynamics simulation of new coumarin-pyrimidine hybrid compounds having anticancer and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of coumarin based compounds targeting proteins involved in development of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives [frontiersin.org]

Unraveling the Cellular Mechanisms of Qianhucoumarin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Qianhucoumarin G in cellular models is not currently available in the public domain. This guide provides a hypothesized mechanism of action based on the well-documented biological activities of structurally related furanocoumarins and coumarins isolated from Peucedanum praeruptorum, the natural source of this compound. The experimental protocols and quantitative data presented are representative of the methodologies used to investigate similar compounds.

Introduction

This compound is a furanocoumarin isolated from the roots of Peucedanum praeruptorum, a plant with a history of use in traditional medicine. While specific research on this compound is limited, the broader class of furanocoumarins is known to possess significant anti-inflammatory and anti-cancer properties.[1][2][3] This technical guide synthesizes the current understanding of furanocoumarin bioactivity to propose a likely mechanism of action for this compound in cellular models, providing a framework for future research and drug development.

Hypothesized Core Mechanisms of Action

Based on the activities of related compounds, this compound is likely to exert its cellular effects through two primary signaling pathways: the NF-κB pathway in the context of inflammation and the PI3K/Akt/mTOR pathway in cancer.[4][5][6]

Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

In inflammatory responses, Lipopolysaccharide (LPS) from bacteria can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][7][8]

This compound is hypothesized to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα. This would sequester NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[9]

Anti-Cancer Mechanism via PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth.[5][10][11] In many cancers, this pathway is constitutively active. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating proteins like Bad.[12]

Furanocoumarins have been shown to inhibit the PI3K/Akt/mTOR pathway.[6][13] this compound is therefore hypothesized to induce apoptosis and inhibit proliferation in cancer cells by suppressing the phosphorylation of Akt and downstream effectors.

Quantitative Data Summary

The following tables present representative quantitative data for the biological effects of furanocoumarins, which can be used as a benchmark for designing experiments with this compound.

Table 1: Representative Anti-Inflammatory Activity of Furanocoumarins

| Cell Line | Treatment | Parameter | Method | IC50 (µM) | Reference |

| RAW 264.7 | LPS | NO Production | Griess Assay | 15-50 | [14][15] |

| RAW 264.7 | LPS | iNOS Expression | Western Blot | 10-40 | [14][16] |

| RAW 264.7 | LPS | COX-2 Expression | Western Blot | 20-60 | [14][16] |

| RAW 264.7 | LPS | TNF-α Release | ELISA | 10-30 | [9] |

| RAW 264.7 | LPS | IL-6 Release | ELISA | 15-40 | [9] |

Table 2: Representative Anti-Cancer Activity of Furanocoumarins

| Cell Line | Parameter | Method | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | HepG2 (Liver) | Cell Viability | MTT Assay | 20-80 |[6] | | MCF-7 (Breast) | Cell Viability | MTT Assay | 15-70 |[6] | | A549 (Lung) | Cell Viability | MTT Assay | 25-100 |[6] | | HCT116 (Colon) | Cell Viability | MTT Assay | 30-90 |[6] | | Various | Apoptosis Induction | Flow Cytometry | Varies |[2] | | Various | Cell Cycle Arrest | Flow Cytometry | Varies |[2] |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Cell Culture

-

RAW 264.7 Macrophages: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cancer Cell Lines (e.g., HepG2, MCF-7): Culture in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[17]

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

LPS-Induced Inflammation in RAW 264.7 Cells

This model is used to assess the anti-inflammatory effects of a compound.[18][19][20]

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and cytokines (TNF-α, IL-6) using ELISA kits.

-

Lyse the cells to extract protein for Western blot analysis of iNOS and COX-2 expression.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.[21][22]

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound, as a furanocoumarin, holds significant potential as a therapeutic agent, particularly in the fields of inflammation and oncology. The hypothesized mechanisms of action, centered on the inhibition of the NF-κB and PI3K/Akt/mTOR signaling pathways, provide a strong foundation for initiating targeted research. The experimental protocols and representative data presented in this guide are intended to facilitate the design and execution of studies aimed at validating these hypotheses and fully elucidating the pharmacological profile of this compound. Further investigation is warranted to confirm these inferred mechanisms and to explore the full therapeutic potential of this natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Furanocoumarins in anticancer therapy - For and against - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer and Anti-Inflammatory Potential of Furanocoumarins from Ammi majus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 12. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. tandfonline.com [tandfonline.com]

- 15. ffhdj.com [ffhdj.com]

- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. ccrod.cancer.gov [ccrod.cancer.gov]

The Quest for Qianhucoumarin G's Structure-Activity Relationship: An Uncharted Territory

Qianhucoumarin G, a natural coumarin derivative, belongs to a class of compounds celebrated for a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The core coumarin scaffold has served as a versatile template for the development of numerous therapeutic agents. However, the specific contributions of the structural motifs of this compound to its biological activity are yet to be systematically elucidated.

A thorough review of existing literature reveals a wealth of information on the synthesis and SAR of various other coumarin derivatives. These studies have successfully identified key structural features that govern the efficacy and selectivity of these compounds for different biological targets. For instance, modifications to the benzopyrone core and substitutions at various positions have been shown to significantly impact activities such as enzyme inhibition and receptor modulation.

Unfortunately, this level of detailed investigation has not been extended to this compound. Without studies that systematically modify its chemical structure—for example, by altering the dihydrofurofuran ring, the hydroxyl group, or the isoprenyl side chain—and then assess the resulting changes in biological activity, a quantitative SAR cannot be established. Such studies are crucial for understanding how the molecule interacts with its biological targets and for the rational design of more potent and selective analogs.

The absence of this foundational research means that key elements required for an in-depth technical guide, as requested, are unavailable. This includes:

-

Quantitative Data: No publicly available data exists on the IC50, EC50, or binding affinity values for a series of this compound derivatives, which would be essential for creating structured comparative tables.

-

Experimental Protocols: Detailed methodologies for the synthesis of this compound analogs and the specific assays used to evaluate their biological activities have not been published.

-

Signaling Pathway Diagrams: While the general signaling pathways affected by other coumarins are known, the specific molecular mechanisms and signaling cascades modulated by this compound and its potential derivatives have not been delineated.

A Technical Guide to the Preliminary Anti-inflammatory Screening of Qianhucoumarin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the preliminary anti-inflammatory screening of Qianhucoumarin G, a natural product isolated from the roots of Peucedanum praeruptorum Dunn. While direct experimental data for this compound is not extensively available in the public domain, this document outlines a robust screening protocol based on established assays and data from structurally related coumarins isolated from the same plant source. This guide is intended to serve as a foundational resource for researchers initiating investigations into the anti-inflammatory potential of this compound and similar compounds.

Introduction to this compound and Its Therapeutic Potential

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] The roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicine known as "Qianhu," are a rich source of various coumarins.[2] Phytochemical studies have led to the isolation of numerous coumarins from this plant, with several demonstrating significant anti-inflammatory properties.[2][3] This has prompted interest in the therapeutic potential of specific isolates like this compound for inflammatory conditions.

The preliminary anti-inflammatory screening of a novel compound typically involves a series of in vitro assays to assess its ability to modulate key inflammatory pathways. A common and effective model utilizes lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The inhibitory effect of a test compound on the production of these mediators provides a quantitative measure of its anti-inflammatory activity.

Furthermore, understanding the molecular mechanism of action is crucial. The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Therefore, a comprehensive preliminary screening should also include an assessment of the compound's impact on these signaling cascades.

Quantitative Data on Anti-inflammatory Activity of Coumarins from Peucedanum praeruptorum

While specific data for this compound is not available, the following table summarizes the inhibitory activities of other coumarins isolated from Peucedanum praeruptorum on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. This data provides a valuable reference for the potential potency of this compound and a benchmark for future experimental work.

| Compound | IC50 for NO Inhibition (µM) |

| Praeruptorin A | >100 |

| Praeruptorin B | 20.8 |

| Praeruptorin C | >50 |

| Praeruptorin D | 28.3 |

| Praeruptorin E | 23.5 |

| Compound 7 | 9.48 |

| Compound 8 | 15.72 |

| Compound 9 | 34.66 |

| Compound 10 | 29.83 |

| Compound 13 | 21.57 |

| Compound 14 | 18.92 |

| Compound 15 | 25.41 |

| Compound 16 | 28.64 |

Data sourced from a study on coumarins from Peucedanum praeruptorum, which evaluated their anti-inflammatory activity in the RAW264.7 macrophage model.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments essential for the preliminary anti-inflammatory screening of this compound.

Objective: To culture RAW264.7 macrophages and determine the non-toxic concentration range of this compound.

Protocol:

-

Cell Culture:

-

Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Viability Assay (MTT Assay):

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 cells.

Protocol:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

-

Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW264.7 cells.

Protocol:

-

Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculate the percentage inhibition of each cytokine compared to the LPS-only treated group.

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluence.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and ERK, JNK, and p38 (for MAPK) overnight at 4°C. Also, probe for IκBα and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.

Visualizations of Experimental Workflows and Signaling Pathways

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the preliminary in vitro anti-inflammatory screening of this compound. The provided experimental protocols for cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and signaling pathway analysis form a solid foundation for characterizing the anti-inflammatory potential of this compound. The included quantitative data for related coumarins from Peucedanum praeruptorum offer valuable context and a basis for comparison.

Future research should focus on obtaining and testing purified this compound to generate specific data on its IC50 values for the inhibition of key inflammatory mediators. Subsequent studies could then expand to in vivo models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound in a more complex biological system. A thorough investigation of its effects on the NF-κB and MAPK signaling pathways will be critical in elucidating its precise mechanism of action. The information presented herein provides a clear roadmap for researchers to embark on these important next steps in the evaluation of this compound as a potential novel anti-inflammatory agent.

References

- 1. Pharmacokinetics, pharmacodynamics and safety of a human anti-IL-6 monoclonal antibody (sirukumab) in healthy subjects in a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation [pubmed.ncbi.nlm.nih.gov]

- 3. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of Qianhucoumarin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin G, a natural coumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn, belongs to a class of compounds recognized for their diverse pharmacological activities. While research directly investigating the antioxidant potential of this compound is limited, the extract of its source plant exhibits significant antioxidant properties. This technical guide provides an in-depth overview of the methodologies and signaling pathways relevant to assessing the antioxidant potential of coumarins, with a focus on the broader context of Peucedanum praeruptorum Dunn extract. This document is intended to serve as a resource for researchers and drug development professionals interested in the antioxidant capacity of novel coumarin compounds.

Introduction to Coumarins and Antioxidant Activity

Coumarins are a large family of benzopyrone secondary metabolites found in many plants.[1] They are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antioxidant properties.[1] The antioxidant effects of coumarins are attributed to several mechanisms, including direct scavenging of free radicals, chelation of metal ions, and modulation of cellular antioxidant defense systems.[2] The extract of Peucedanum praeruptorum Dunn, a traditional Chinese medicine, is known to contain various coumarin compounds and has been shown to possess antioxidant activities.[3][4]

Antioxidant Potential of Peucedanum praeruptorum Dunn Extract

Studies on the extract of Peucedanum praeruptorum Dunn (PPDE) have demonstrated its capacity to mitigate oxidative stress. Research indicates that PPDE can scavenge various free radicals, including DPPH, ABTS, hydroxyl, and superoxide anions in a concentration-dependent manner.[3][4] In cellular models, PPDE treatment has been shown to protect against oxidative damage by reducing malondialdehyde (MDA) levels and increasing the levels of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD1), and glutathione peroxidase (GSH-Px), as well as the non-enzymatic antioxidant glutathione (GSH).[3][4]

Table 1: Qualitative Antioxidant Effects of Peucedanum praeruptorum Dunn Extract (PPDE)

| Assay System | Observed Effect | Reference |

| DPPH Radical Scavenging | Concentration-dependent scavenging | [3][4] |

| ABTS Radical Scavenging | Concentration-dependent scavenging | [3][4] |

| Hydroxyl Radical Scavenging | Scavenging activity observed | [3][4] |

| Superoxide Anion Scavenging | Scavenging activity observed | [3][4] |

| Cellular Model (H₂O₂-induced oxidative stress in LLC-PK1 cells) | Reduced MDA levels; Increased CAT, SOD1, GSH, and GSH-Px levels | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antioxidant potential of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[5]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the test sample at different concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). [6] Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

-

Reaction Mixture: Add 10 µL of the test sample at different concentrations to 190 µL of the ABTS•+ working solution in a 96-well microplate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [7] Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare dilutions of the test compound.

-

Reaction Mixture: Add 10 µL of the sample to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as Trolox or ascorbic acid. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or ascorbic acid equivalents (AAE).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity. [8][9] Protocol:

-

Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

Loading of Fluorescent Probe: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a cell culture medium.

-

Sample Incubation: Remove the DCFH-DA solution and add the test compound at various concentrations to the cells. Incubate for a specified period (e.g., 1 hour).

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

Measurement: Immediately begin measuring the fluorescence intensity (excitation at 485 nm, emission at 535 nm) at regular intervals for 1 hour using a fluorescence plate reader.

-

Calculation: The CAA value is calculated from the area under the fluorescence curve.

Signaling Pathways in Coumarin-Mediated Antioxidant Effects

Coumarins can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2/ARE signaling pathway. [10]

The Keap1-Nrf2/ARE Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). [10]Several coumarin derivatives have been shown to activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Caption: Keap1-Nrf2/ARE Signaling Pathway.

Experimental and Logical Workflows

The investigation of the antioxidant potential of a natural compound like this compound typically follows a structured workflow, from isolation to cellular activity assessment.

Caption: General Experimental Workflow.

Conclusion

While direct evidence for the antioxidant potential of this compound is currently sparse, the known antioxidant activities of its source plant, Peucedanum praeruptorum Dunn, and the established mechanisms of action for other coumarin compounds provide a strong rationale for its investigation. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the antioxidant properties of this compound and other novel coumarin derivatives. Further research is warranted to isolate and characterize the specific antioxidant activities of this compound and to elucidate its precise molecular mechanisms of action.

References

- 1. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of Peucedanum praeruptorum Dunn extract on oxidative damage of LLC‑PK1 cells induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of Peucedanum praeruptorum Dunn extract on oxidative damage of LLC‑PK1 cells induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. mdpi.com [mdpi.com]

- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Qianhucoumarin G: An In-Depth Technical Guide to its Potential Interactions with Biological Macromolecules

Disclaimer: This document provides a technical overview of the potential interactions of Qianhucoumarin G with biological macromolecules. Direct experimental data for this compound is limited in publicly available scientific literature. Therefore, this guide utilizes data from structurally related coumarins as illustrative examples to project the potential biological activities and mechanisms of action for this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural coumarin derivative belonging to the pyranocoumarin class.[1] Coumarins are a significant class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] The core bicyclic structure of coumarins allows for a wide range of substitutions, leading to a vast library of natural and synthetic derivatives with varied biological targets.[2][3] This guide explores the potential interactions of this compound with key biological macromolecules, drawing parallels from well-studied coumarins to elucidate its possible mechanisms of action and to provide a framework for future experimental investigation.

Potential Biological Activities and Macromolecular Interactions

Based on the activities of related coumarins, this compound is hypothesized to interact with several classes of biological macromolecules, primarily enzymes and transcription factors, leading to the modulation of key signaling pathways.

Anti-Inflammatory Activity

Coumarins are well-documented for their anti-inflammatory properties, often exerted through the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.[4][5] Structurally similar pyranocoumarins have been shown to inhibit key inflammatory mediators.[4][6]

Signaling Pathway: A primary anti-inflammatory mechanism for many coumarins, such as osthole, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][12] Inhibition of this pathway by coumarins leads to a downstream reduction in the production of inflammatory mediators.[8][10]

Anticancer Activity

The anticancer effects of coumarins are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.[2][13] A key pathway implicated in cancer cell survival and proliferation, and a known target for some coumarins, is the PI3K/Akt/mTOR pathway.[2][3][14][15][16]

Signaling Pathway: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[2][3] Coumarins have been shown to inhibit this pathway, leading to decreased proliferation and the induction of apoptosis in cancer cells.[2][3] Apoptosis induction is often mediated by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17][18][19][20][21]

Cholinesterase Inhibition

Certain coumarins have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[22][23][24][25][26][27] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[22][23][25] Furanocoumarins, which are structurally related to pyranocoumarins, have demonstrated notable cholinesterase inhibitory activity.[28][29]

Quantitative Data on Coumarin Interactions

The following tables summarize quantitative data for the interaction of various coumarins with their biological targets. This data is provided to illustrate the range of potencies observed for this class of compounds.

Table 1: Cholinesterase Inhibition by Various Coumarins

| Coumarin Derivative | Target Enzyme | Inhibition Metric | Value | Reference |

| Coumarin 106 | Acetylcholinesterase (AChE) | pIC₅₀ | 4.97 ± 0.09 | [24] |

| Coumarin 106 | Acetylcholinesterase (AChE) | Kᵢ | 2.36 ± 0.17 µM | [24] |

| Coumarin 106 | Butyrylcholinesterase (BChE) | pIC₅₀ | 4.56 ± 0.06 | [24] |

| (R)-(+)-6'-Hydroxy-7'-methoxybergamottin | Cholinesterase | IC₅₀ | 11.2 ± 0.1 µM | [28] |

| (R)-(+)-6',7'-dihydroxybergamottin | Cholinesterase | IC₅₀ | 15.4 ± 0.3 µM | [28] |

| (+)-isoimperatorin | Cholinesterase | IC₅₀ | 23.0 ± 0.2 µM | [28] |

| N1-(coumarin-7-yl) derivative 2 | Acetylcholinesterase (AChE) | IC₅₀ | 42.5 ± 2.68 µM | [23] |

| N1-(coumarin-7-yl) derivative 3h | Butyrylcholinesterase (BChE) | IC₅₀ | 2.0 ± 1.4 nM | [23][25] |

| Colladonin | Butyrylcholinesterase (BChE) | IC₅₀ | 29.2 µM | [26] |

| 14'-Acetoxybadrakemin | Butyrylcholinesterase (BChE) | IC₅₀ | 30.3 µM | [26] |

| Karatavicinol | Butyrylcholinesterase (BChE) | IC₅₀ | 37.2 µM | [26] |

Table 2: Anti-Inflammatory and Anticancer Activities of Coumarins

| Coumarin Derivative | Activity | Metric | Value | Cell Line / Model | Reference |

| Pyranocoumarin 3 | Anti-inflammatory (NO inhibition) | IC₅₀ | 27.95 µM | RAW264.7 cells | [30] |

| Pyranocoumarin 3d | Anti-inflammatory (NO inhibition) | IC₅₀ | 33.62 µM | RAW264.7 cells | [30] |

| Pyranocoumarin 4 | Anti-inflammatory (NO inhibition) | IC₅₀ | 35.41 µM | RAW264.7 cells | [30] |

| Pyrogallol-Coumarin Hybrid PCH-2 | Anti-inflammatory (Anti-LOX) | IC₅₀ | 34.12 µM | - | [31] |

| Coumarin-Cinnamic Hybrid 4 | Cytotoxic | IC₅₀ | 8.09 µM | HL60 cells | [15] |

| Coumarin-Cinnamic Hybrid 8b | Cytotoxic | IC₅₀ | 13.14 µM | HepG2 cells | [15] |

Experimental Protocols

Detailed methodologies are crucial for the study of ligand-macromolecule interactions. The following are generalized protocols based on standard methods used for coumarin derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for and characterize cholinesterase inhibitors.[23][32][33][34]

Protocol Steps:

-

Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the test compound (e.g., this compound) at various concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

-

Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and test compound solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[23]

-

Reaction Initiation: Add DTNB and the substrate to start the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like the inhibition constant (Kᵢ) can be determined using Lineweaver-Burk or Dixon plots.[35]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[22][36][37][38][39]

Protocol Steps:

-

Preparation of Macromolecule: Obtain the 3D crystal structure of the target protein (e.g., acetylcholinesterase, PDB ID: 1EVE) from the Protein Data Bank.[36] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Preparation of Ligand: Generate the 3D structure of this compound and optimize its geometry to obtain a low-energy conformation.

-

Grid Generation: Define a grid box around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined grid box of the receptor.[39] The program will generate multiple binding poses and score them based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-ranked docking poses to identify the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[37]

Conclusion

While specific experimental data on the interaction of this compound with biological macromolecules remains to be fully elucidated, the extensive research on related coumarin compounds provides a strong foundation for predicting its potential activities. It is plausible that this compound exhibits anti-inflammatory effects through the modulation of the NF-κB pathway, anticancer properties via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, and neuroprotective potential through the inhibition of cholinesterases. The experimental protocols and data presented in this guide offer a comprehensive framework for the future investigation of this compound, which holds promise as a lead compound for the development of novel therapeutics. Further in vitro and in vivo studies are warranted to confirm these hypotheses and to fully characterize the pharmacological profile of this natural product.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Osthole on Inflammatory Gene Expression and Cytokine Secretion in Histamine-Induced Inflammation in the Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osthole Attenuates Inflammatory Responses and Regulates the Expression of Inflammatory Mediators in HepG2 Cells Grown in Differentiated Medium from 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Osthole Attenuates Macrophage Activation in Experimental Asthma by Inhibitingthe NF-ĸB/MIF Signaling Pathway [frontiersin.org]

- 12. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 15. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of coumarin and 7OH-coumarin on bcl-2 and Bax expression in two human lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Citrusosides A-D and furanocoumarins with cholinesterase inhibitory activity from the fruit peels of Citrus hystrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scribd.com [scribd.com]

- 33. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. acgpubs.org [acgpubs.org]

- 37. researchgate.net [researchgate.net]

- 38. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Anti-tyrosinase and Anti-butyrylcholinesterase Quinolines-Based Coumarin Derivatives: Synthesis and Insights from Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Search for Novel Coumarins in Chrysanthemum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Chrysanthemum, a member of the Asteraceae family, is renowned for its ornamental value and its rich history in traditional medicine. Various species, including Chrysanthemum morifolium and Chrysanthemum indicum, have been a source of diverse bioactive phytochemicals. Among these, coumarins—a class of benzopyran-2-one derivatives—are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. While Chrysanthemum species are well-documented sources of flavonoids, terpenoids, and phenolic acids, the discovery of entirely new coumarin structures within this genus has been less frequently reported in recent scientific literature.

This technical guide addresses the methodologies involved in the discovery and isolation of coumarins from plant sources, using a generalized framework applicable to Chrysanthemum. Despite an extensive search for primary literature detailing the isolation of novel coumarins specifically from Chrysanthemum, recent findings predominantly focus on other compound classes such as new sesquiterpenoids, lignans, and flavonoids. Therefore, this document provides a comprehensive overview of the established workflows and experimental protocols that would be employed in such a discovery process, should a novel coumarin be identified in Chrysanthemum.

General Workflow for Natural Product Isolation

The process of discovering and isolating a novel compound from a plant source is a systematic endeavor that begins with the plant material and ends with the elucidation of a pure, structurally defined molecule. This workflow is fundamental to natural product chemistry and is directly applicable to the search for new coumarins in Chrysanthemum.

Caption: Generalized workflow for the isolation and identification of novel natural products.

Detailed Experimental Protocols

The following sections outline the standard methodologies employed at each stage of the isolation process. These protocols are synthesized from established practices in phytochemistry.

Plant Material Preparation and Extraction

-

Collection and Identification: The plant material (e.g., flowers or aerial parts of Chrysanthemum morifolium) is collected and authenticated by a plant taxonomist. A voucher specimen is typically deposited in a herbarium for future reference.

-

Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered material (e.g., 5 kg) is macerated with a suitable solvent, commonly 95% ethanol or methanol, at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is filtered and combined, then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation by Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Protocol:

-

The aqueous suspension of the crude extract is first extracted with n-hexane to remove nonpolar constituents like fats and sterols.

-

The remaining aqueous layer is then extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), which typically isolates coumarins, flavonoids, and some terpenoids.

-

Finally, the aqueous residue is partitioned with n-butanol (n-BuOH) to extract more polar compounds like glycosides.

-

Each fraction (n-hexane, EtOAc, n-BuOH, and remaining aqueous) is concentrated in vacuo and screened for bioactivity to guide further isolation efforts. The ethyl acetate fraction is often the most promising for finding coumarins.

-

Chromatographic Separation and Purification

This multi-step process is essential for isolating individual compounds from the complex fractions.

-

Column Chromatography (CC): The bioactive fraction (e.g., the EtOAc fraction) is subjected to CC.

-

Stationary Phase: Silica gel is commonly used for initial separation. Reversed-phase (ODS, C18) silica gel can also be used for compounds of medium polarity.

-

Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Gel Permeation Chromatography: Fractions containing compounds of similar polarity can be further separated based on molecular size using Sephadex LH-20 columns, typically with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step for obtaining highly pure compounds.

-

Column: A reversed-phase C18 column is most common.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid), is used. The elution can be isocratic or a gradient program.

-

Detection: A UV detector is used to monitor the elution of compounds, and peaks corresponding to individual compounds are collected.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides the exact molecular weight of the compound, allowing for the determination of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule. The chemical shifts, coupling constants (for ¹H), and number of signals are used to deduce the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

-

Data Presentation for a Hypothetical Novel Coumarin

While no specific novel coumarin from Chrysanthemum was identified in the literature search for this guide, the following tables illustrate how quantitative data for a hypothetical new compound, "Chrysamarin," would be presented.

Table 1: Isolation Yield of Chrysamarin

| Extraction/Fractionation Stage | Starting Mass (kg) | Yield (g) | Yield (%) |

|---|---|---|---|

| Dried C. morifolium Flowers | 5.0 | - | - |

| Crude Ethanol Extract | - | 450.0 | 9.0 |

| Ethyl Acetate Fraction | - | 85.0 | 18.9 (of crude) |

| Pure Chrysamarin | - | 0.015 | 0.018 (of EtOAc) |

Table 2: Spectroscopic Data for Chrysamarin (C₁₆H₁₂O₅)

| Technique | Data |

|---|---|

| HRESIMS | m/z 285.0709 [M+H]⁺ (Calculated for C₁₆H₁₃O₅, 285.0712) |

| UV (MeOH) λₘₐₓ (nm) | 225, 280, 320 |

| IR νₘₐₓ (cm⁻¹) | 3400 (OH), 1715 (Lactone C=O), 1610, 1500 (Aromatic C=C) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.65 (1H, d, J=9.5 Hz, H-4), 6.25 (1H, d, J=9.5 Hz, H-3), 7.40 (1H, s, H-5), 6.85 (1H, s, H-8), 3.95 (3H, s, OCH₃), 3.90 (3H, s, OCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.2 (C-2), 112.8 (C-3), 143.5 (C-4), 149.0 (C-5), 113.5 (C-6), 158.0 (C-7), 101.5 (C-8), 152.5 (C-9), 112.0 (C-10), 56.4 (OCH₃), 56.2 (OCH₃) |

Conclusion

The discovery of novel natural products is a meticulous process that relies on a well-established pipeline of extraction, fractionation, purification, and structural analysis. While Chrysanthemum remains a valuable source of known bioactive compounds, the current body of literature does not highlight recent discoveries of novel coumarins. However, the methodologies detailed in this guide provide a robust framework for any research program aimed at exploring the chemical diversity of this important medicinal plant. The application of these techniques could yet uncover new coumarin structures within the Chrysanthemum genus, offering new leads for drug development.

Methodological & Application

Application Note: Quantification of Qianhucoumarin G using a Validated HPLC-UV Method

Abstract

This application note describes a precise, accurate, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Qianhucoumarin G. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis in research, quality control, and drug development settings. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and detailed validation results.

Introduction

This compound is a natural coumarin derivative found in various medicinal plants, such as the roots of Peucedanum praeruptorum Dunn, which is used in traditional Chinese medicine.[1] Coumarins are a class of compounds known for their diverse pharmacological activities. Accurate quantification of this compound is crucial for the quality control of herbal materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This application note presents a validated HPLC-UV method that offers high sensitivity, specificity, and reproducibility for the quantification of this compound.

Chemical Structure

Figure 1. Chemical Structure of this compound

Chemical Formula: C16H18O6 Molecular Weight: 306.31 g/mol CAS Number: 68692-61-5[2]

Experimental

Instrumentation

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Chromatographic Data Software: OpenLab CDS or equivalent.

-

Analytical Balance: Mettler Toledo MS-TS or equivalent.

-

Ultrasonic Bath: Branson or equivalent.

-

pH Meter: Orion Star A211 or equivalent.

Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified by Milli-Q system)

-

Formic acid (ACS grade)

-

Standard solvents for extraction (e.g., methanol, ethanol)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | 30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, hold at 70% for 5 min, return to 30% in 1 min, and re-equilibrate for 4 min. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 320 nm |

| Run Time | 30 min |

Note: The UV detection wavelength is selected based on the characteristic absorption spectra of coumarins, which typically show strong absorbance in this region. The exact UV maximum for this compound should be experimentally determined by scanning a standard solution from 200-400 nm.

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Herbal Material)

-

Grinding: Grind the dried plant material (e.g., roots of Peucedanum praeruptorum) into a fine powder (60-80 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed HPLC-UV method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample solution was compared with that of the standard. The peak purity was also assessed using the UV-Vis detector to ensure no co-eluting impurities interfered with the analyte peak.

Linearity and Range

Linearity was determined by injecting the working standard solutions at five different concentrations.[5] A calibration curve was constructed by plotting the peak area against the concentration. The linear range was established from 1 µg/mL to 100 µg/mL.

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x - 1234 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound standard were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.4 | 100.8 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7] Repeatability was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.

| Precision Level | %RSD |

| Repeatability (Intra-day) | 0.65% |

| Intermediate (Inter-day) | 1.23% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7]

| Parameter | Result (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.45 |

Experimental Workflows and Diagrams

Caption: Overall experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of method validation parameters.

Conclusion

The developed HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound. The method was successfully validated, demonstrating excellent linearity, accuracy, precision, and sensitivity. This application note provides a complete protocol that can be readily implemented in analytical laboratories for the quality control and standardization of herbal products containing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. youtube.com [youtube.com]

- 7. actascientific.com [actascientific.com]

Application Notes and Protocols for the Purification of Qianhucoumarin G using High-Speed Counter-Current Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin G is a naturally occurring angular pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional medicine. Coumarins from this plant have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2] The purification of individual coumarins is essential for detailed pharmacological studies and drug development. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a support-free system, eliminating irreversible sample adsorption and allowing for high sample loading and recovery.[3] This makes it an ideal method for the preparative isolation and purification of bioactive compounds from complex natural product extracts.

This document provides a detailed application note and protocol for the purification of this compound from the roots of Peucedanum praeruptorum Dunn using HSCCC. While a specific protocol for this compound is not explicitly detailed in the cited literature, this protocol is adapted from established and successful methods for the separation of other coumarins from the same plant source.[3][4]

Experimental Protocols

Preparation of Crude Extract

A crucial first step in the purification process is the efficient extraction of coumarins from the plant material.

Materials:

-

Dried roots of Peucedanum praeruptorum Dunn

-

Light petroleum (60-90°C)

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Grinder or mill

Protocol:

-